Ethacridine

Vue d'ensemble

Description

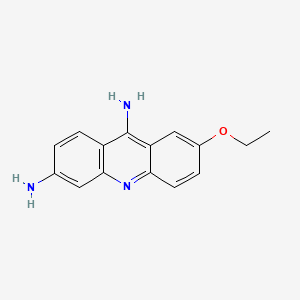

L’éthacridine, également connue sous le nom de 2-éthoxy-6,9-diaminoacridine, est un composé organique aromatique basé sur l’acridine. Elle forme des cristaux jaune orangé et a une odeur piquante. L’éthacridine est principalement utilisée comme antiseptique en solutions à 0,1 %, efficace contre les bactéries Gram-positives telles que les streptocoques et les staphylocoques . Elle a également été utilisée comme agent d’avortement au deuxième trimestre .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’éthacridine peut être synthétisée par différentes méthodes. Une méthode courante implique le couplage oxydatif de la 2-éthoxyaniline avec le 2-nitrobenzaldéhyde, suivi d’une réduction et d’une cyclisation pour former le cycle acridine . Les conditions réactionnelles impliquent généralement l’utilisation d’agents oxydants tels que le chlorure ferrique et d’agents réducteurs comme le dithionite de sodium.

Méthodes de production industrielle : Dans les milieux industriels, l’éthacridine est produite par condensation de la 2-éthoxyaniline avec le 2-nitrobenzaldéhyde dans des conditions contrôlées. Le mélange réactionnel est ensuite soumis à des processus de réduction et de cyclisation pour produire de l’éthacridine . Le produit final est purifié par recristallisation.

Analyse Des Réactions Chimiques

Types de réactions : L’éthacridine subit diverses réactions chimiques, notamment :

Oxydation : L’éthacridine peut être oxydée pour former des dérivés quinoniques.

Réduction : La réduction de l’éthacridine conduit à la formation de dérivés dihydroacridine.

Substitution : L’éthacridine peut subir des réactions de substitution, en particulier au niveau des groupes amino.

Réactifs et conditions courantes :

Agents oxydants : Chlorure ferrique, peroxyde d’hydrogène.

Agents réducteurs : Dithionite de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits :

Produits d’oxydation : Dérivés quinoniques.

Produits de réduction : Dérivés dihydroacridine.

Produits de substitution : Dérivés acridine halogénés ou alkylés.

4. Applications de la recherche scientifique

L’éthacridine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Inhibition of SARS-CoV-2

Recent research has identified ethacridine as a potent inhibitor of the coronavirus SARS-CoV-2. A study demonstrated that this compound effectively inactivates viral particles, preventing their binding to host cells. The compound was found to have an effective concentration (EC50) of approximately 0.08 μM, showing significant antiviral activity compared to other drugs screened from an FDA-approved library .

Summary Table: Antiviral Activity of this compound

Thyroid Cancer

This compound has shown promise in cancer therapy, particularly in thyroid cancer. A study evaluated its effects on thyroid cancer cell lines and demonstrated that this compound induces apoptosis and promotes differentiation in these cells. The compound significantly reduced cell viability and clonogenic ability in a dose-dependent manner .

Key Findings

- This compound induced apoptosis without causing cell-cycle arrest.

- It enhanced the expression of differentiation markers such as PAX8 and NIS in thyroid follicular cells .

Summary Table: Effects on Thyroid Cancer Cells

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| FTC133 | 11.85 | Reduced viability |

| SW1736 | 8.96 | Induced apoptosis |

| Nthy-ori 3-1 | 9.43 | Increased differentiation |

Induction of Abortion

This compound lactate has been utilized effectively for second-trimester abortion. A clinical study reported a success rate of 92.8% when administered intrauterinely. This method demonstrated a shorter induction-abortion interval compared to traditional methods, with fewer complications reported .

Clinical Outcomes

- High success rate (92.8%) in pregnancy termination.

- Minimal complications such as cervical tears and incomplete expulsions reported.

Summary Table: Clinical Efficacy in Abortion

Management of Extravasation Injuries

This compound lactate has also been applied in managing severe extravasation injuries resulting from intravenous infusions. A case series highlighted its use in conjunction with localized closure and phototherapy, leading to satisfactory healing outcomes without significant adverse reactions .

Treatment Protocol

- Combination therapy included this compound lactate dressing, localized closure, and phototherapy.

- All patients achieved complete healing within three weeks post-treatment.

Summary Table: Extravasation Injury Management

| Treatment Method | Outcome |

|---|---|

| This compound lactate dressing | Complete healing |

| Localized closure | Enhanced recovery |

| Phototherapy | Improved circulation |

Mécanisme D'action

L’éthacridine exerce ses effets par plusieurs mécanismes :

Action antiseptique : L’éthacridine perturbe les membranes cellulaires bactériennes, ce qui entraîne la lyse et la mort des cellules.

Action antivirale : L’éthacridine inactive les particules virales, empêchant leur liaison aux cellules hôtes.

Action abortifaciente : L’éthacridine active les mastocytes utérins, libérant des médiateurs qui contractent le myomètre.

Comparaison Avec Des Composés Similaires

L’éthacridine est unique parmi les dérivés de l’acridine en raison de son large spectre d’activités biologiques. Des composés similaires comprennent :

Quinacrine : Un agent antipaludique ayant des propriétés d’intercalation de l’ADN similaires.

Acranil : Un médicament antiviral ayant des mécanismes d’action comparables.

Amsacrine : Un médicament anticancéreux qui inhibe les enzymes topoisomérases.

L’éthacridine se distingue par ses applications diversifiées en médecine, en particulier son utilisation récente comme agent antiviral contre le SRAS-CoV-2 .

Activité Biologique

Ethacridine, a compound initially developed as an antiseptic and abortifacient, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's mechanisms of action, therapeutic applications, and its effects on various biological systems.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, particularly thyroid cancer cells. It reduces cell viability in a dose-dependent manner, with IC50 values indicating significant cytotoxicity (e.g., 9.43 μM in Nthy-ori 3-1 cells) . The compound also inhibits colony formation, suggesting a strong impact on the reproductive viability of cancer cells.

- Differentiation Promotion : this compound enhances the expression of thyroid-specific transcription factors such as TTF-1 and PAX8, which are crucial for thyroid differentiation. This upregulation is particularly pronounced in normal thyroid epithelial cells compared to cancerous ones .

- Antimicrobial Activity : Recent studies indicate that this compound derivatives possess effective antimicrobial properties against various pathogens. This includes antifungal and antibacterial activities, suggesting potential applications in treating infections .

- Viral Inactivation : this compound has demonstrated the ability to inhibit SARS-CoV-2 by inactivating viral particles, highlighting its potential as an antiviral agent .

Therapeutic Applications

This compound's unique properties have led to its use in several clinical settings:

- Abortion Induction : this compound lactate is employed for medical termination of pregnancy, particularly in the second trimester. Studies report a success rate of over 92% when administered via extra-amniotic instillation . Comparative studies show that this compound lactate is more effective than other methods like misoprostol alone.

- Thyroid Cancer Treatment : Given its ability to induce apoptosis and promote differentiation in thyroid cancer cells, this compound presents a promising therapeutic avenue for managing thyroid malignancies. It may serve as an adjunct treatment alongside conventional therapies .

Case Study 1: Efficacy in Abortion

A clinical trial involving 60 women undergoing second-trimester abortion demonstrated that this compound lactate was significantly more effective than misoprostol alone. The complete abortion rate was 93.33% for the group receiving this compound compared to 52.17% for those receiving misoprostol .

| Group | Success Rate (%) | Mean Induction-Abortion Interval (hours) |

|---|---|---|

| A (Misoprostol) | 100 | 14.58 ± 5.25 |

| B (this compound) | 76.66 | 33.91 ± 3.97 |

Case Study 2: Thyroid Cancer Cells

In vitro studies on thyroid cancer cell lines revealed that this compound significantly reduced cell viability and inhibited colony formation. The upregulation of NIS expression suggests a mechanism through which this compound enhances iodide uptake, potentially improving therapeutic outcomes in thyroid cancer treatment .

Propriétés

IUPAC Name |

7-ethoxyacridine-3,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKWKGFPFXJVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |

| Record name | Ethacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048402 | |

| Record name | Ethacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442-16-0 | |

| Record name | Ethacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX85M1A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.